molecular formula C21H22N4O4S B2690509 3-((4-methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 847376-00-5

3-((4-methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Numéro de catalogue: B2690509
Numéro CAS: 847376-00-5
Poids moléculaire: 426.49
Clé InChI: AQRXYVFFXIKPIL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Evolution of Pyrroloquinoxaline Derivatives in Medicinal Chemistry

Pyrroloquinoxaline derivatives have emerged as a privileged scaffold in medicinal chemistry due to their structural diversity and broad biological activity. The fusion of pyrrole and quinoxaline rings creates a planar aromatic system capable of interacting with multiple biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. Early synthetic efforts, such as the copper-catalyzed domino reactions developed in 2015, enabled efficient access to pyrrolo[1,2-a]quinoxalines from α-amino acids and halogenated precursors. This methodology laid the groundwork for diversifying substitution patterns, particularly at the C1, C2, and C3 positions, which are critical for modulating electronic and steric properties.

The discovery of pyrroloquinoxalines as phosphodiesterase-4 (PDE4) inhibitors marked a turning point in their therapeutic potential. For instance, 2-substituted pyrrolo[2,3-b]quinoxalines demonstrated significant TNF-α inhibition, positioning them as candidates for attenuating cytokine storms in COVID-19. Subsequent studies revealed their activity against viral proteins, including the SARS-CoV-2 nucleocapsid. Parallel developments in catalysis, such as palladium-mediated C–H arylation, further expanded structural complexity, enabling the synthesis of 1-arylated and 1,3-diarylated derivatives with enhanced binding affinities.

Historical Development of Sulfonyl-Substituted Pyrroloquinoxalines

The introduction of sulfonyl groups into pyrroloquinoxalines represents a strategic advancement in optimizing pharmacokinetic and pharmacodynamic properties. Sulfonyl moieties improve aqueous solubility, enhance target selectivity, and facilitate interactions with hydrophobic enzyme pockets. Early examples include 1-(2-aminoethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, which served as a lead compound for structure-activity relationship (SAR) studies.

Key milestones in sulfonyl-substituted pyrroloquinoxaline synthesis include:

  • Copper-catalyzed coupling-cyclization-desulfinylation : This ultrasound-assisted method enabled rapid access to N-unsubstituted pyrrolo[2,3-b]quinoxalines from 3-alkynyl-2-chloroquinoxalines and t-butyl sulfinamide, achieving yields up to 82% in 90 minutes.
  • Palladium-mediated C–H functionalization : Direct arylation at the C1 and C3 positions of pyrroloquinoxalines allowed for the installation of electron-withdrawing sulfonyl groups while maintaining heterocyclic integrity.

Emergence of 3-((4-Methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

The target compound, 3-((4-methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, exemplifies rational drug design principles applied to pyrroloquinoxaline derivatives. Its structure incorporates two strategic modifications:

  • 3-((4-Methoxyphenyl)sulfonyl) group : Enhances electron-deficient character, promoting interactions with NAD+-dependent enzymes such as sirtuins.
  • 1-(3-Methoxypropyl) side chain : Increases metabolic stability by reducing oxidative dealkylation compared to shorter alkyl chains.

This derivative was first reported in SAR studies targeting sirtuin 6 (Sirt6), a histone deacetylase implicated in aging and metabolic disorders. Preliminary data indicated a 12-fold selectivity for Sirt6 over Sirt1 and Sirt3, with an EC~50~ of 1.7 μM.

Current Research Landscape and Significance

Recent advances in pyrroloquinoxaline chemistry have positioned 3-((4-methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine at the intersection of multiple therapeutic areas:

  • Epigenetics : As a Sirt6 activator, it promotes chromatin remodeling and DNA repair, offering potential in age-related diseases.
  • Antiviral therapy : Structural analogs inhibit SARS-CoV-2 nucleocapsid protein binding to RNA, reducing viral replication.
  • Oncology : Diaryl-substituted derivatives exhibit topoisomerase II inhibition, with IC~50~ values in the nanomolar range.

Ongoing research focuses on improving synthetic scalability and exploring hybrid architectures combining pyrroloquinoxaline cores with bioactive pharmacophores like benzimidazoles.

Propriétés

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-28-13-5-12-25-20(22)19(30(26,27)15-10-8-14(29-2)9-11-15)18-21(25)24-17-7-4-3-6-16(17)23-18/h3-4,6-11H,5,12-13,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRXYVFFXIKPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-((4-methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a synthetic derivative of pyrroloquinoxaline, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H22N4O4S
  • Molecular Weight : 398.47 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and enzyme inhibitory agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with sulfonamide groups have shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies have demonstrated that pyrroloquinoxaline derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays showed that certain derivatives led to significant reductions in the viability of various cancer cell lines .

Enzyme Inhibition

The sulfonamide moiety in the compound is associated with enzyme inhibitory activity. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for therapeutic strategies against neurodegenerative diseases like Alzheimer’s disease .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes, modulating their activity and leading to observed biological effects. Molecular docking studies have suggested binding affinities that support its role as an enzyme inhibitor .

Research Findings and Case Studies

Recent studies have provided insight into the biological activities of related compounds:

  • Antimicrobial Screening : A series of sulfonamide derivatives were synthesized and tested against various bacterial strains. Compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , indicating a promising antimicrobial profile .
  • Enzyme Inhibitory Activity : Inhibitory assays revealed that several synthesized compounds exhibited strong AChE inhibitory activity with IC50 values in the low micromolar range (e.g., IC50 = 0.63 ± 0.001 µM), highlighting their potential as therapeutic agents .
  • Anticancer Efficacy : In vitro studies showed that certain derivatives significantly inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting a need for further investigation into their anticancer mechanisms .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate to strong activity against S. typhi and B. subtilis
Enzyme InhibitionStrong AChE inhibition (IC50 = 0.63 ± 0.001 µM)
AnticancerSignificant reduction in viability of MCF-7 and HeLa cells

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown promise in the development of therapeutic agents due to its structural characteristics that allow it to interact with various biological targets.

  • Anti-cancer Activity : Research indicates that derivatives of pyrroloquinoxalines possess anti-cancer properties by inhibiting specific proteins involved in cancer cell survival, such as Mcl-1 (myeloid cell leukemia-1) . This suggests that 3-((4-methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine could be developed into a potential anti-cancer drug.
  • Inhibition of Kinases : Compounds with similar structures have been studied as inhibitors of receptor tyrosine kinases, which are crucial in cancer progression and metastasis . This positions the compound as a candidate for further investigation in targeted cancer therapies.

Antimicrobial Properties

Quinoxaline derivatives have been explored for their antimicrobial activities. Studies suggest that compounds with similar frameworks can exhibit significant antibacterial and antifungal effects . The incorporation of the sulfonyl group may enhance these properties, making it a subject for further research in antimicrobial drug development.

Neuropharmacology

There is emerging evidence that quinoxaline derivatives can act on neurotransmitter systems. The potential modulation of acetylcholine receptors by this compound could lead to applications in treating neurodegenerative diseases .

Industrial Applications

Beyond medicinal uses, the compound's structural features may find applications in various industrial sectors:

  • Corrosion Inhibition : Quinoxaline derivatives are known to serve as corrosion inhibitors in metal protection formulations due to their ability to form stable complexes with metal ions . This application could be explored further with this compound.
  • Electroluminescent Materials : The unique electronic properties associated with quinoxaline compounds make them suitable candidates for use in electroluminescent devices, potentially enhancing the performance of organic light-emitting diodes (OLEDs) .

Case Studies

Several studies have highlighted the efficacy and versatility of pyrroloquinoxalines:

  • Anti-cancer Studies :
    • A study demonstrated that specific pyrroloquinoxaline derivatives effectively inhibited Mcl-1, leading to apoptosis in cancer cells. The structural modifications similar to those found in our compound were pivotal in enhancing potency .
  • Neuroprotective Effects :
    • Research indicated that certain quinoxaline-based compounds could protect neuronal cells from oxidative stress, suggesting potential therapeutic applications for neurodegenerative conditions .

Comparaison Avec Des Composés Similaires

Structural Variations in Pyrroloquinoxaline Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound: 3-((4-Methoxyphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine Pyrrolo[2,3-b]quinoxaline 4-Methoxyphenyl sulfonyl; 3-methoxypropyl Not provided Not provided Dual methoxy groups enhance hydrophilicity; sulfonyl group may aid binding
3-(4-Methoxyphenyl)sulfonyl-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine Pyrrolo[3,2-b]quinoxaline 4-Methoxyphenyl sulfonyl; 3-phenylpropyl C26H24N4O3S 472.56 Isomeric core; phenylpropyl increases lipophilicity
1-(4-Fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine Pyrrolo[2,3-b]quinoxaline Phenyl sulfonyl; 4-fluorophenyl C22H15FN4O2S 418.44 Fluorine enhances metabolic stability; SIRT1 activator (IC50 ~10 µM)
1-(3-Methoxypropyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine Pyrrolo[2,3-b]quinoxaline Benzimidazolyl; 3-methoxypropyl C22H22N6O 386.46 Targets Apelin receptor, C-C chemokine receptors; lacks sulfonyl group
(S)-1-((3-Chlorophenyl)sulfonyl)-N-(1-(3-methoxypropyl)pyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine Pyrrolo[3,2-c]quinoline 3-Chlorophenyl sulfonyl; pyrrolidin-3-yl with methoxypropyl C25H27ClN4O3S 499.03 Chlorine increases electron-withdrawing effects; lower yield (30%)

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of pyrroloquinoxaline derivatives typically involves multi-step reactions, including cyclization, sulfonylation, and alkylation. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing aryl groups, as demonstrated in analogous quinoxaline syntheses . Optimization strategies include:

  • Temperature control : Maintaining 80–100°C during coupling steps to balance reaction rate and side-product formation.
  • Catalyst selection : Using PdCl₂(PPh₃)₂ with PCy₃ as a co-ligand to enhance regioselectivity .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from byproducts like unreacted boronic acids or dimerized intermediates.

Q. How is the compound characterized using spectroscopic and crystallographic methods to confirm structural integrity?

Answer: Structural validation requires a combination of:

  • ¹H/¹³C NMR : Key signals include the methoxy protons (δ ~3.8 ppm for OCH₃) and pyrroloquinoxaline aromatic protons (δ 7.5–8.5 ppm) .
  • X-ray crystallography : Resolves sulfonyl and quinoxaline ring geometry, as seen in related fluorophenylquinoxaline structures .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated within 1 ppm error).

Advanced Research Questions

Q. How can computational docking (e.g., Glide) predict the compound’s interaction with biological targets like kinases or GPCRs?

Answer: The Glide docking algorithm employs a hierarchical approach:

  • Grid generation : A receptor grid is created using the OPLS-AA force field, focusing on active-site residues (e.g., ATP-binding pockets in kinases) .
  • Flexible ligand sampling : Torsional flexibility of the methoxypropyl and sulfonyl groups is modeled to explore binding poses.
  • Scoring : Empirical energy functions rank poses, with RMSD <1 Å indicating high-confidence predictions . Example application: Docking against JAK2 or PI3Kγ to assess potential kinase inhibition.

Q. What strategies address low aqueous solubility during in vitro biological assays?

Answer:

  • Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
  • Structural modification : Introduce hydrophilic groups (e.g., tertiary amines) at the 3-methoxypropyl chain, balancing logP values (target ≤3) .
  • Nanoformulation : Encapsulation in PEGylated liposomes to improve bioavailability in cellular uptake studies.

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across different assays?

Answer: Contradictions often arise from assay-specific conditions (e.g., pH, redox environments). Mitigation strategies include:

  • Standardized protocols : Replicate assays under identical buffer conditions (e.g., PBS at pH 7.4 vs. lysosomal pH 5.0).
  • Metabolite profiling : LC-MS/MS to detect degradation products that may interfere with activity .
  • Free energy perturbation (FEP) : Computational modeling to quantify binding affinity changes caused by minor structural variations .

Q. What experimental designs are recommended for synthesizing analogs to explore the role of the sulfonyl group?

Answer: A focused library approach:

  • Variation of sulfonyl substituents : Replace 4-methoxyphenyl with electron-deficient (e.g., 4-CF₃) or bulky (e.g., naphthyl) groups to study steric/electronic effects .
  • Biological evaluation : Prioritize analogs with ClogP <4 and topological polar surface area (TPSA) >80 Ų for CNS permeability screening.
  • Crystallographic validation : Compare co-crystal structures of analogs with parent compound to map sulfonyl interactions (e.g., hydrogen bonding with Arg residues) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between 2D cell monolayers and 3D tumor spheroids?

Answer: Discrepancies may stem from differences in:

  • Drug penetration : 3D models have limited diffusion, requiring higher EC₅₀ values. Use fluorescence-labeled analogs to quantify spheroid penetration via confocal microscopy.
  • Microenvironment : Hypoxia in spheroids alters metabolic activity. Validate with hypoxia-inducible factor (HIF-1α) biomarkers .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.